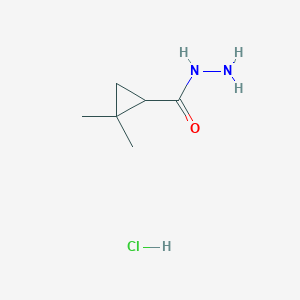

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

Descripción

BenchChem offers high-quality 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,2-dimethylcyclopropane-1-carbohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-6(2)3-4(6)5(9)8-7;/h4H,3,7H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOUMQZQHMDHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)NN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Synthesis of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthetic pathways leading to 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride, a specialized chemical intermediate. The document outlines two primary, field-proven methodologies: the acylation of hydrazine via an acyl chloride intermediate and the hydrazinolysis of a corresponding ester. By synthesizing information from established chemical literature and procedural analogs, this guide explains the causality behind experimental choices, offers step-by-step protocols, and presents a comparative analysis of the routes. The content is structured to provide chemical synthesis professionals with the necessary insights for process selection, optimization, and safe execution.

Introduction and Retrosynthetic Analysis

2,2-Dimethylcyclopropanecarbohydrazide is a derivative of cyclopropane, a strained three-membered ring that imparts unique conformational rigidity and metabolic stability to molecules.[1] As a hydrazide, it serves as a versatile building block in the synthesis of various heterocyclic compounds and as a potential pharmacophore in medicinal chemistry.[2][3] The hydrochloride salt form enhances the compound's stability and handling properties.

A logical retrosynthetic analysis of the target molecule points to two common precursors: an activated carboxylic acid derivative (an acyl chloride) or an ester. Both of these precursors originate from the same key starting material: 2,2-dimethylcyclopropanecarboxylic acid.

Caption: Retrosynthetic analysis of the target compound.

This analysis establishes the foundation for the two primary synthetic strategies discussed in this guide.

Core Synthetic Pathways

The synthesis of 2,2-dimethylcyclopropanecarbohydrazide can be efficiently achieved via two distinct, reliable routes starting from the common precursor, 2,2-dimethylcyclopropanecarboxylic acid.

Pathway A: The Acyl Chloride Route

This pathway is arguably the more direct method, involving the conversion of the carboxylic acid to its highly reactive acyl chloride, followed by a controlled reaction with hydrazine.

-

Step 1: Formation of 2,2-Dimethylcyclopropanecarbonyl Chloride. The carboxylic acid is activated by converting it to its corresponding acyl chloride. This is a standard transformation in organic synthesis, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A patented method specifies the use of thionyl chloride in dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF).[4]

-

Step 2: Acylation of Hydrazine. The resulting acyl chloride is then reacted with hydrazine. A significant challenge in this step is the potential for diacylation, where two acyl groups attach to one hydrazine molecule, forming a 1,2-diacylhydrazine byproduct.[2] However, a robust procedure detailed in Organic Syntheses for analogous low-molecular-weight acyl chlorides effectively minimizes this side reaction by using an aqueous medium.[2] This method, which has been successfully applied to cyclopropanecarboxylic acid hydrazide, provides high purity mono-acylhydrazide.[2]

Pathway B: The Ester Hydrazinolysis Route

This pathway involves converting the carboxylic acid to an ester, which is then heated with hydrazine hydrate. While potentially requiring higher temperatures or longer reaction times, this route avoids the use of highly reactive and corrosive chlorinating agents.

-

Step 1: Esterification. The 2,2-dimethylcyclopropanecarboxylic acid is first converted into a simple alkyl ester, such as the methyl or ethyl ester. This can be accomplished through a classic Fischer esterification, reacting the acid with the corresponding alcohol (e.g., ethanol) under acidic catalysis (e.g., H₂SO₄).[5]

-

Step 2: Hydrazinolysis. The purified ester is then reacted with hydrazine hydrate, typically in an alcohol solvent like ethanol. The reaction generally requires heating under reflux to proceed at a practical rate.[5] Literature on analogous compounds indicates that high temperatures (e.g., 125-140°C) may be necessary for efficient conversion.[2][5]

Final Step: Hydrochloride Salt Formation

For both pathways, the final step is the conversion of the isolated 2,2-dimethylcyclopropanecarbohydrazide (the free base) into its hydrochloride salt. This is achieved by dissolving the free base in a suitable anhydrous organic solvent (e.g., isopropanol, diethyl ether) and adding a stoichiometric amount of hydrogen chloride, either as a gas or as a solution in a compatible solvent. The hydrochloride salt typically precipitates from the solution and can be collected by filtration.

Caption: Overview of the two primary synthesis pathways.

Comparative Analysis of Synthesis Pathways

The choice between Pathway A and Pathway B depends on factors such as available equipment, scale, safety considerations, and desired throughput.

| Feature | Pathway A (Acyl Chloride) | Pathway B (Ester Hydrazinolysis) | Causality & Field Insights |

| Reagents & Safety | Uses thionyl chloride (corrosive, toxic) and generates HCl gas. Hydrazine is toxic. | Uses mineral acid (catalyst) and alcohol. Hydrazine is the main hazard. | Pathway A requires more stringent handling protocols for the chlorination step. The aqueous hydrazine reaction mitigates some risk associated with anhydrous hydrazine.[2] |

| Reaction Conditions | Chlorination at reflux (e.g., 40°C).[4] Hydrazide formation at low temp (-5 to 0°C).[2] | Esterification at reflux. Hydrazinolysis often requires high temp (125-140°C) and prolonged heating.[2][5] | Pathway A is faster due to the high reactivity of the acyl chloride intermediate, allowing for low-temperature acylation. Pathway B is kinetically slower. |

| Byproduct Profile | Potential for 1,2-diacylhydrazine. The aqueous method simplifies its removal by filtration.[2] | Generally cleaner, with excess reagents being volatile and easily removed. | The primary challenge of Pathway A is controlling the stoichiometry to prevent the diacyl byproduct. The aqueous procedure is specifically designed for this purpose.[2] |

| Yield & Purity | Good to excellent yields reported for analogous compounds (e.g., 64-71%).[2] | Yields can be very high but may require optimization of reaction time and temperature. | Both pathways are capable of producing high-purity material after appropriate workup and purification (e.g., recrystallization). |

| Scalability | The aqueous procedure has been proven on a 10 Kg scale for similar compounds.[2] | Amenable to both batch and continuous flow processing, demonstrating scalability up to 22 g/h output.[5] | Both routes are industrially viable. The continuous flow approach for Pathway B offers significant advantages for large-scale, consistent production. |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for structurally analogous compounds and represent a validated approach.

Protocol 1: Synthesis via Pathway A (Acyl Chloride Route)

Caption: Experimental workflow for the Acyl Chloride pathway.

Step 1: Preparation of 2,2-Dimethylcyclopropanecarbonyl Chloride [4]

-

To a stirred solution of 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) in dichloromethane (DCM, approx. 3.7 mL per g of acid), add a catalytic amount of N,N-dimethylformamide (DMF, approx. 3 µL per g of acid).

-

Heat the mixture to reflux (approx. 40°C).

-

Slowly add thionyl chloride (1.05 eq) dropwise to the refluxing solution.

-

Maintain the reflux for 5 hours, monitoring the reaction by quenching an aliquot with methanol and analyzing by GC-MS.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove excess solvent and thionyl chloride. The crude acyl chloride is typically used directly in the next step.

Step 2: Preparation of 2,2-Dimethylcyclopropanecarbohydrazide [2]

-

In a separate three-necked flask equipped with a mechanical stirrer and thermocouple, dissolve sodium hydroxide (1.0 eq relative to acyl chloride) in water (approx. 10 mL per g of NaOH).

-

Add hydrazine hydrate (35% aqueous solution, 1.25 eq) in one portion.

-

Cool the mixture in an ice-water/acetone bath to an internal temperature of -5 to 0°C.

-

Add the crude 2,2-dimethylcyclopropanecarbonyl chloride (1.0 eq) dropwise over 40-60 minutes, ensuring the internal temperature is maintained between -5 and 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature.

-

Concentrate the reaction mixture by rotary evaporation. The 1,2-diacylhydrazine byproduct, if formed, is less soluble and will precipitate. Filter to remove this solid.

-

The filtrate can be further purified by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by drying over anhydrous sodium sulfate and concentration in vacuo to yield the crude hydrazide.

Step 3: Formation of Hydrochloride Salt

-

Dissolve the crude 2,2-dimethylcyclopropanecarbohydrazide in a minimal amount of anhydrous isopropanol.

-

To this solution, add a 1.05 molar equivalent of hydrogen chloride (as a saturated solution in isopropanol) dropwise with stirring.

-

A white precipitate should form. Continue stirring for 30 minutes at room temperature, then cool in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield 2,2-dimethylcyclopropanecarbohydrazide hydrochloride.

-

Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Conclusion

The synthesis of 2,2-dimethylcyclopropanecarbohydrazide hydrochloride is reliably accomplished through two primary routes originating from 2,2-dimethylcyclopropanecarboxylic acid. The acyl chloride pathway offers a rapid, high-yield process that has been proven to be scalable and effective at minimizing diacylation byproducts when conducted in an aqueous medium. The ester hydrazinolysis route provides a viable alternative that avoids corrosive chlorinating agents, with modern continuous flow methods demonstrating its efficiency for large-scale production. The selection of the optimal pathway will be guided by project-specific requirements, including scale, available equipment, and safety infrastructure. Both methods culminate in a standard acid-base reaction to furnish the stable and easily handled hydrochloride salt.

References

-

Title: Pivaloyl hydrazide Source: Organic Syntheses, Coll. Vol. 10, p.667 (2004); Vol. 78, p.254 (2002). URL: [Link]

-

Title: Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid Source: ResearchGate (Conference Paper) URL: [Link]

- Title: Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide (CN101735099B)

-

Title: Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives Source: PubMed, Arch Pharm (Weinheim). 2014 Aug;347(8):555-65. URL: [Link]

-

Title: Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability Source: PubMed, J Med Chem. 2008 Feb 28;51(4):949-57. URL: [Link]

- Title: Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid (US4254282A)

-

Title: Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow Source: OSTI.gov, Org. Process Res. Dev. 2018, 22, 9, 1277–1281 URL: [Link]

-

Title: 2,2-Dimethylcyclopropanecarbohydrazide Source: PubChem, National Institutes of Health URL: [Link]

Sources

- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 5. osti.gov [osti.gov]

An In-depth Technical Guide to 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, handling, and potential applications of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride. The information is curated to support research and development activities, with an emphasis on experimental context and practical application.

Introduction: Understanding the Core Structure

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a derivative of cyclopropane, a three-membered carbocyclic ring. The presence of the gem-dimethyl group on the cyclopropane ring at position 2 introduces steric hindrance, which can influence its reactivity and interaction with biological targets. The carbohydrazide functional group is a key feature, often imparting a range of biological activities and serving as a versatile synthetic handle. The hydrochloride salt form generally enhances the compound's solubility in aqueous media, a critical factor for many biological and pharmaceutical applications.

This molecule and its derivatives have drawn interest in medicinal chemistry, particularly in the development of novel therapeutics. For instance, related cyclopropane-containing compounds have been investigated for their potential as anticonvulsant agents[1]. The unique conformational constraints of the cyclopropane ring, combined with the electronic properties of the carbohydrazide moiety, make this a compelling scaffold for further investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the known properties of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

| Property | Value | Source |

| Molecular Formula | C6H13ClN2O | [2] |

| Molecular Weight | 164.63 g/mol | [2] |

| Appearance | Solid | [2] |

| CAS Number | 1211807-78-1 | [3] |

| PubChem Substance ID | 329776808 | [2] |

| MDL Number | MFCD17079086 | [2] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is not explicitly available in the provided search results, a general synthetic strategy can be inferred from the synthesis of related compounds, such as S-(+)-2,2-dimethylcyclopropane carboxamide and 2,2-dimethylcyclopropane carboxylic acid. The synthesis would likely originate from 2,2-dimethylcyclopropanecarboxylic acid.

A plausible synthetic route is outlined below. This should be considered a conceptual workflow, and optimization would be necessary.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

Experimental Protocol: A General Approach

Step 1: Synthesis of 2,2-Dimethylcyclopropanecarbonyl Chloride

-

To a solution of 2,2-dimethylcyclopropanecarboxylic acid in an anhydrous solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride to the solution at a controlled temperature (e.g., 40°C).

-

Reflux the reaction mixture for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).

-

The resulting solution containing 2,2-dimethylcyclopropanecarbonyl chloride can be used directly in the next step.

Causality: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides. DMF acts as a catalyst in this reaction.

Step 2: Synthesis of 2,2-Dimethylcyclopropanecarbohydrazide

-

In a separate reaction vessel, prepare a solution of hydrazine hydrate in a suitable solvent.

-

Cool the hydrazine solution in an ice bath.

-

Slowly add the solution of 2,2-dimethylcyclopropanecarbonyl chloride from Step 1 to the cooled hydrazine solution with vigorous stirring.

-

Allow the reaction to proceed at a low temperature and then warm to room temperature.

-

After the reaction is complete, the product can be isolated by extraction and purified by crystallization or chromatography.

Causality: The reaction between an acyl chloride and hydrazine is a nucleophilic acyl substitution to form the corresponding hydrazide. The reaction is typically exothermic and is therefore performed at a low temperature to control the reaction rate and minimize side products.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 2,2-dimethylcyclopropanecarbohydrazide in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

Causality: The basic nitrogen atom of the hydrazide is protonated by hydrochloric acid to form the stable hydrochloride salt, which often improves the compound's handling and solubility properties.

Characterization: The final product should be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence of key functional groups, and Mass Spectrometry (MS) to determine the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Handling, Storage, and Safety

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage of all chemicals.

Safety Precautions:

-

Hazard Statements: This compound is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated area or under a chemical fume hood.[6][7]

-

Handling: Avoid contact with skin and eyes.[5] Do not breathe dust.[6] Wash hands thoroughly after handling.[8]

-

First Aid:

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

-

Store locked up.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment.

Potential Applications and Future Directions

The structural motifs present in 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride suggest several potential areas of application for researchers.

-

Medicinal Chemistry: The carbohydrazide moiety is a common pharmacophore in various drug classes. For instance, related hydrazine derivatives have been explored for their anticonvulsant activity.[1] The unique stereochemical and conformational properties of the 2,2-dimethylcyclopropane ring could be exploited to design novel enzyme inhibitors or receptor ligands. For example, S-(+)-2,2-dimethylcyclopropane carboxylic acid is a key intermediate in the synthesis of Cilastatin, an inhibitor of dehydropeptidase-I.[9]

-

Agrochemicals: Cyclopropane-containing compounds are prevalent in modern agrochemicals. The structural features of this molecule could be a starting point for the development of new herbicides or pesticides.

-

Materials Science: The rigid cyclopropane core and the reactive hydrazide group could be utilized in the synthesis of novel polymers or functional materials.

Hypothesized Biological Mechanism of Action

While the specific biological target of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is not established, hydrazide-containing compounds can act as enzyme inhibitors. For example, some hydrazides are known to inhibit monoamine oxidase (MAO). Another possibility is the interaction with receptors that have a specific binding pocket accommodating the cyclopropane ring. The mechanism of action for related compounds, such as antihistamines, often involves the blockade of specific receptors like the histamine H1 or H2 receptors.[10][11]

Sources

- 1. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Chembridge Corporation 2,2-DIMETHYLCYCLOPROPANECARBOH, Quantity: Each of | Fisher Scientific [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Homochlorcyclizine Hydrochloride? [synapse.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride, a specialized chemical intermediate of significant interest in medicinal chemistry and drug discovery. The document details the compound's chemical identity, the strategic rationale for its use in scaffold-based drug design, and a robust, field-proven protocol for its synthesis and purification. While this molecule is primarily a building block for which extensive biological data is not publicly available, this guide establishes a framework for its analytical characterization, outlining detailed methodologies for spectroscopic and chromatographic analysis based on foundational chemical principles and data from analogous structures. Furthermore, potential derivatization strategies and the known biological activities of related compounds are discussed to provide context for its application in creating novel therapeutic agents. Safety, handling, and storage protocols are also comprehensively addressed.

Core Chemical Identity

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a salt of a disubstituted cyclopropane derivative. The core structure combines a rigid, gem-dimethyl-substituted cyclopropane ring with a reactive carbohydrazide functional group. This combination makes it a valuable intermediate for synthesizing more complex molecules.

| Identifier | Value |

| Chemical Name | 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride |

| CAS Number | 1211807-78-1[1] |

| Molecular Formula | C₆H₁₃ClN₂O |

| Molecular Weight | 164.63 g/mol [2] |

| Chemical Structure | (See Figure 1) |

| InChI Key | GUOUMQZQHMDHIY-UHFFFAOYSA-N[2] |

| SMILES String | Cl.CC1(C)CC1C(=O)NN |

| Physical Form | Solid[2] |

Figure 1: Chemical Structure of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

Figure 1: Chemical Structure of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

Strategic Rationale in Drug Discovery

The utility of this molecule stems from the unique and advantageous properties of its two primary structural features: the gem-dimethylcyclopropane ring and the carbohydrazide moiety.

-

The Cyclopropyl Scaffold: The cyclopropane ring is a highly sought-after motif in modern medicinal chemistry. Its rigid, three-membered ring structure acts as a "conformational anchor," locking flexible molecules into a more defined shape. This pre-organization can lead to a more favorable entropic contribution to binding affinity with a biological target. The gem-dimethyl substitution further enhances metabolic stability by sterically hindering enzymatic attack (e.g., by cytochrome P450 enzymes) on the cyclopropane ring, a common liability for unsubstituted cyclopropanes. This increased stability can lead to improved pharmacokinetic profiles, such as a longer plasma half-life.[3]

-

The Carbohydrazide Handle: The carbohydrazide group (-CONHNH₂) is a versatile and highly reactive functional group. It serves as a key synthetic handle for elaboration into a wide array of other functionalities and heterocyclic systems. It is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form hydrazones, or in acylation reactions. This versatility allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The combination of a metabolically robust, conformationally rigidifying scaffold with a versatile synthetic handle makes 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride an attractive starting point for developing novel therapeutics. Derivatives of cyclopropane carbohydrazides have been investigated for a range of biological activities, including anticancer properties.[4][5][6][7]

Synthesis and Purification Protocol

The synthesis of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is most effectively achieved via a two-step process starting from the corresponding carboxylic acid. The critical step is the formation of the hydrazide from an activated carboxylic acid derivative, a reaction that must be carefully controlled to prevent the formation of the undesired 1,2-diacylhydrazine byproduct.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the target compound.

Step-by-Step Laboratory Protocol

Causality: This protocol utilizes an in-situ generation of the acid chloride followed by a carefully controlled reaction with hydrazine hydrate in an aqueous medium. The use of water as a solvent for the hydrazinolysis step is a critical choice; it preferentially yields the desired mono-acylhydrazide by mitigating the formation of the bis-acylhydrazide byproduct, which is more prevalent in anhydrous organic solvents with low molecular weight acyl chlorides.[8]

Step 1: Preparation of 2,2-Dimethylcyclopropane Carbonyl Chloride (Intermediate)

-

To a dry, inert-atmosphere flask, add 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM, ~5 mL per mmol of acid).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) or oxalyl chloride dropwise. Caution: Gas evolution (SO₂ or CO/CO₂) will occur.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

The resulting solution of the crude acid chloride is typically used directly in the next step without purification.

Step 2: Synthesis of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

-

In a separate flask, prepare a solution of hydrazine monohydrate (4.0 eq) in water (~10 mL per mmol of hydrazine).

-

Cool the hydrazine solution to 0°C in an ice-water/acetone bath.

-

Add the crude acid chloride solution from Step 1 dropwise to the cold hydrazine solution over 40-60 minutes, ensuring the internal temperature remains below 5°C. Vigorous stirring is essential.

-

After the addition is complete, allow the mixture to stir at 0°C for another hour.

-

Transfer the reaction mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude free-base hydrazide as an oil or solid.

-

Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Cool the solution to 0°C and slowly add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 eq) with stirring.

-

The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

As this compound is a specialized research chemical, vendors often do not provide detailed analytical data.[2] Therefore, the end-user must assume responsibility for confirming its identity and purity. The following section outlines the standard methodologies and predicted results for comprehensive characterization.

Analytical Workflow Diagram

Caption: Standard analytical workflow for characterization.

Predicted Spectroscopic and Chromatographic Data

Causality: The predicted data is derived from fundamental principles of spectroscopy and by analyzing structurally similar molecules. The high symmetry of the 2,2-dimethylcyclopropyl group simplifies the spectrum, while the hydrazide protons are expected to be broad and exchangeable.[9][10]

| Technique | Methodology | Predicted Key Results / Signals |

| ¹H NMR | 400 MHz, in DMSO-d₆ | ~0.8-1.2 ppm (s, 6H): Two magnetically equivalent methyl groups (CH₃) on the cyclopropane ring. ~1.0-1.5 ppm (m, 3H): Cyclopropane ring protons (CH and CH₂). This may appear as a complex multiplet. ~4.0-4.5 ppm (br s, 3H): Exchangeable protons of the -NH-NH₂ group. Signal will disappear upon D₂O shake. ~8.5-9.5 ppm (br s, 1H): Exchangeable amide proton (-CO-NH-). Signal will disappear upon D₂O shake. |

| ¹³C NMR | 100 MHz, in DMSO-d₆ | ~15-25 ppm: Gem-dimethyl carbons (2 x CH₃). ~20-30 ppm: Quaternary cyclopropane carbon C(CH₃)₂. ~25-35 ppm: Cyclopropane CH and CH₂ carbons. ~170-175 ppm: Carbonyl carbon (C=O). |

| FT-IR | KBr pellet or ATR | ~3200-3400 cm⁻¹: N-H stretching (broad, from hydrazide). ~2900-3000 cm⁻¹: C-H stretching (aliphatic). ~1650-1680 cm⁻¹: C=O stretching (Amide I band). ~1500-1550 cm⁻¹: N-H bending (Amide II band). |

| Mass Spec. | ESI+, high resolution | Expected [M+H]⁺ for C₆H₁₂N₂O: m/z 129.1022. The observed mass should be within 5 ppm of the theoretical mass. |

| RP-HPLC | C18 column, MeCN/H₂O gradient with 0.1% TFA or Formic Acid, UV detection at 210 nm. | A single major peak with purity >95%. The compound, being polar, is expected to have a relatively short retention time. |

Potential Applications and Derivatization Strategies

This molecule is a foundational building block. Its primary value lies in its potential to be converted into a library of diverse compounds for biological screening.

Derivatization Workflow

Caption: Common derivatization pathways from the title compound.

Example Protocol (Hydrazone Synthesis):

-

Suspend 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride (1.0 eq) in ethanol.

-

Add a base such as triethylamine (1.1 eq) to liberate the free base.

-

Add the desired aldehyde or ketone (1.0 eq) and a drop of glacial acetic acid.

-

Stir the reaction at room temperature or heat to reflux until TLC analysis indicates completion.

-

Cool the reaction mixture; the product often precipitates and can be collected by filtration.

By using a diverse set of aldehydes and ketones, a large library of novel chemical entities can be rapidly synthesized and screened for biological activity, for instance, as potential anticancer agents targeting tubulin polymerization, a mode of action observed in some carbohydrazide derivatives.[4]

Safety, Handling, and Storage

Disclaimer: This information is compiled from data on structurally related compounds. A full risk assessment should be conducted before handling.

-

Hazard Identification:

-

Harmful if swallowed. May cause skin and serious eye irritation.

-

Hydrazine derivatives can be skin sensitizers.[11]

-

Handle as a potentially toxic substance.

-

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

If on Skin: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Inhaled: Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

-

Storage and Handling:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]

-

Keep away from strong oxidizing agents.

-

Store under an inert atmosphere if possible to prevent degradation.

-

References

-

Organic Syntheses Procedure. Propanoic acid, 2,2-dimethyl-, hydrazide. Available at: [Link].

-

Indian Academy of Sciences. (2018). Synthesis, biological evaluation and molecular docking studies of some novel cyclopropane carbohydrazide derivatives as potentia. Journal of Chemical Sciences. Available at: [Link].

-

ResearchGate. (2024). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. ChemistrySelect. Available at: [Link].

-

National Center for Biotechnology Information. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Available at: [Link].

-

MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link].

-

Office of Scientific and Technical Information. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. Available at: [Link].

-

Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. Available at: [Link].

-

NextSDS. 2,2-dimethylcyclopropane-1-carboximidamide hydrochloride — Chemical Substance Information. Available at: [Link].

-

ResearchGate. (2009). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Available at: [Link].

-

Redox. (2024). Safety Data Sheet Carbohydrazide. Available at: [Link].

- Google Patents. US4254282A - Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

-

Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane. Available at: [Link].

-

National Institute of Standards and Technology. Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-. Available at: [Link].

-

Doc Brown's Chemistry. 2,2-dimethylpropane H-1 proton nmr spectrum. Available at: [Link].

Sources

- 1. Chembridge Corporation 2,2-DIMETHYLCYCLOPROPANECARBOH, Quantity: Each of | Fisher Scientific [fishersci.com]

- 2. 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. redox.com [redox.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. fishersci.com [fishersci.com]

2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride: Molecular Weight, Physicochemical Profiling, and Applications in Fragment-Based Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of low-molecular-weight building blocks is a critical determinant of a drug discovery program's success. 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a highly specialized, conformationally restricted aliphatic fragment. With a precisely calculated molecular weight of 164.63 g/mol , it serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD). This whitepaper provides an in-depth technical analysis of its molecular weight, physicochemical properties, analytical verification methods, and synthetic workflows.

Chemical Identity & Structural Analysis

The utility of 2,2-dimethylcyclopropanecarbohydrazide hydrochloride stems from its unique structural motifs. The cyclopropane ring introduces conformational rigidity, reducing the entropic penalty upon target binding, while the gem-dimethyl substitution provides a hydrophobic shield that can enhance metabolic stability. The carbohydrazide moiety acts as a versatile pharmacophore and a reactive handle for synthesizing complex heterocycles like oxadiazoles or triazoles.

The compound is supplied commercially as a hydrochloride salt (, ). The salt form is selected over the free base to prevent auto-oxidation of the hydrazine group and to significantly enhance aqueous solubility for biological assays.

Molecular Weight Calculation

The exact molecular weight is derived from its molecular formula, C₆H₁₃ClN₂O (which includes the HCl molecule).

-

Carbon (C₆): 6 × 12.011 = 72.066 g/mol

-

Hydrogen (H₁₃): 13 × 1.008 = 13.104 g/mol

-

Nitrogen (N₂): 2 × 14.007 = 28.014 g/mol

-

Oxygen (O₁): 1 × 15.999 = 15.999 g/mol

-

Chlorine (Cl₁): 1 × 35.453 = 35.453 g/mol

-

Total Molecular Weight: 164.63 g/mol

Quantitative Physicochemical Profile

| Property | Value |

| Compound Name | 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride |

| CAS Registry Number | 1303993-90-9 (HCl salt) / 1211807-78-1 (Free base) |

| Molecular Formula | C₆H₁₃ClN₂O |

| Molecular Weight (HCl Salt) | 164.63 g/mol |

| Molecular Weight (Free Base) | 128.17 g/mol |

| Monoisotopic Exact Mass (Salt) | 164.0716 Da |

| Hydrogen Bond Donors | 3 (NH, NH₂) |

| Hydrogen Bond Acceptors | 2 (C=O, N) |

| Rotatable Bonds | 2 |

The Role of Molecular Weight in Drug Discovery

The molecular weight of a starting fragment dictates the available "growth trajectory" during lead optimization. According to Lipinski’s Rule of 5 , orally bioavailable drugs should generally maintain a molecular weight below 500 Da .

However, in Fragment-Based Drug Discovery (FBDD) , the "Rule of 3" strictly dictates that ideal starting fragments must have a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, and ≤ 3 hydrogen bond acceptors .

At 164.63 g/mol (and an active free base mass of just 128.17 g/mol ), 2,2-dimethylcyclopropanecarbohydrazide hydrochloride is an optimal FBDD candidate.

-

Causality: The low molecular weight ensures high Ligand Efficiency (LE) . Because the fragment is small, every heavy atom must contribute significantly to the binding affinity. Starting at ~164 g/mol leaves over 330 g/mol of "molecular real estate" to add affinity-driving functional groups during the hit-to-lead phase without violating Lipinski's limits.

Analytical Verification: High-Resolution Mass Spectrometry (HRMS)

To verify the molecular weight and purity of the compound, Liquid Chromatography-Mass Spectrometry (LC-MS) using positive Electrospray Ionization (ESI+) is the gold standard.

Self-Validating LC-MS Protocol

-

Sample Preparation: Weigh 1.0 mg of the compound and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

-

Causality: Methanol ensures complete dissolution of the polar hydrochloride salt while remaining volatile and compatible with reverse-phase ESI.

-

-

Working Solution Dilution: Dilute the stock to 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as an abundant proton source. This shifts the ionization equilibrium to favor the protonated species, ensuring a high signal-to-noise ratio.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

-

Causality: The highly polar nature of the free base means it will elute early. The C18 column provides sufficient retention to separate the organic fragment from the void volume where the dissociated chloride ion elutes.

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode with a scan range of m/z 50 to 300.

-

Causality: The HCl salt completely dissociates in the LC solvent. The detector will observe the protonated free base [M+H]⁺.

-

-

System Validation: Calculate the expected exact mass of the protonated free base (C₆H₁₃N₂O⁺): 128.0949 Da + 1.0078 Da = 129.1027 m/z . Confirm the absence of a chloride isotope pattern (³⁵Cl/³⁷Cl ratio of 3:1) in the positive ion mode at the target mass, validating complete dissociation of the salt.

Fig 1: LC-MS/MS workflow for molecular weight verification via positive electrospray ionization.

Synthesis & Salt Formation Workflow

The generation of the hydrochloride salt from an ester precursor requires careful control of reaction conditions to prevent the hydrolysis of the cyclopropane ring or the over-alkylation of the hydrazine.

Self-Validating Synthetic Protocol

-

Ester Precursor Activation: Dissolve methyl 2,2-dimethylcyclopropanecarboxylate (1.0 eq) in absolute ethanol.

-

Causality: Ethanol provides a protic environment that stabilizes the tetrahedral intermediate during nucleophilic acyl substitution.

-

-

Amidation: Add hydrazine hydrate (1.5 eq) dropwise at 0°C, then heat to reflux for 4 hours.

-

Causality: The excess hydrazine drives the equilibrium toward the carbohydrazide. The initial low temperature prevents exothermic side reactions, while refluxing ensures complete conversion.

-

-

Isolation of Free Base: Concentrate the mixture in vacuo to yield the free base, 2,2-dimethylcyclopropanecarbohydrazide (MW: 128.17 g/mol ).

-

Salt Formation: Dissolve the free base in anhydrous diethyl ether and add 1.0 M HCl in dioxane (1.1 eq) dropwise at 0°C.

-

Causality: Anhydrous conditions are critical. If water is present, the highly water-soluble HCl salt will not precipitate. In anhydrous ether, the salt precipitates immediately as a white, crystalline solid.

-

-

Filtration and System Validation: Filter the precipitate under a nitrogen atmosphere to prevent atmospheric moisture absorption. Validation: Confirm salt formation by dissolving a 1 mg aliquot in D₂O for ¹H-NMR analysis; a distinct downfield chemical shift of the cyclopropane protons relative to the free base confirms successful protonation of the carbohydrazide nitrogen.

Fig 2: Step-by-step synthetic pathway from ester precursor to the final hydrochloride salt.

Conclusion

The molecular weight of 2,2-dimethylcyclopropanecarbohydrazide hydrochloride (164.63 g/mol ) is not merely a physical constant; it is a strategic advantage in drug design. By strictly adhering to the FBDD Rule of 3, this compound provides a stable, conformationally restricted, and highly efficient starting point for synthesizing complex therapeutics. Rigorous analytical verification via HRMS and tightly controlled anhydrous synthetic protocols ensure the integrity of this fragment for downstream biological screening.

References

-

Benet, L. Z., et al. "BDDCS, the Rule of 5 and Drugability". Advanced Drug Delivery Reviews, National Center for Biotechnology Information (NIH). URL:[Link]

-

Erlanson, D. A., et al. "What makes a good fragment in fragment-based drug discovery?". Expert Opinion on Drug Discovery, Taylor & Francis. URL:[Link]

A Technical Guide to the Solubility Profile of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

An in-depth technical guide by a Senior Application Scientist

Abstract

The determination of aqueous solubility is a cornerstone of early-stage drug discovery and development, directly influencing a compound's formulation, bioavailability, and overall therapeutic potential. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride. While direct, publicly available solubility data for this specific compound is limited, this document synthesizes information from structural analogues and established methodologies to offer a robust predictive analysis and a detailed experimental protocol. We will explore the physicochemical properties that govern its solubility, present a validated step-by-step protocol for its determination using the gold-standard shake-flask method, and provide the necessary tools for accurate data interpretation and presentation. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize this and similar molecules.

Introduction and Physicochemical Analysis

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a derivative of the carbohydrazide family, a class of compounds known for a wide spectrum of biological activities and as versatile intermediates in organic synthesis.[1][2] The cyclopropane motif is a feature in various biologically active molecules, and derivatives have been explored for applications such as anticonvulsants.[3] Understanding the solubility of the hydrochloride salt form is critical, as salt formation is a common and effective strategy for enhancing the aqueous solubility and stability of parent compounds.

Structural Influence on Solubility

The solubility of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a product of the interplay between its hydrophobic and hydrophilic components.

-

Hydrophobic Moiety: The 2,2-dimethylcyclopropane ring is nonpolar and contributes to the compound's hydrophobicity, favoring solubility in organic solvents.

-

Hydrophilic Moiety: The carbohydrazide group (-C(=O)NHNH2) is polar and capable of forming hydrogen bonds with water molecules.[2] The parent compound, carbohydrazide, is noted to be very soluble in water but not in organic solvents like ethanol or benzene.[4][5]

-

The Hydrochloride Salt: The key determinant for aqueous solubility is the hydrochloride salt. The protonation of a basic nitrogen atom in the hydrazide group creates a positive charge, forming an ionic salt with the chloride anion. This ionization dramatically increases the compound's polarity, significantly enhancing its affinity for polar solvents such as water. This is a fundamental principle in pharmaceutical sciences for improving the dissolution and bioavailability of drug candidates.

The diagram below illustrates the relationship between the compound's structural features and their anticipated effect on its solubility.

Caption: Structural components and their predicted influence on solubility.

Experimental Protocol: Equilibrium Solubility Determination

To obtain reliable and reproducible solubility data, the equilibrium shake-flask method is the industry standard.[6] This method measures the thermodynamic solubility, which represents the true saturation point of a solution in equilibrium with the solid compound, a critical parameter for biopharmaceutical assessment.[7]

Rationale for Method Selection (E-E-A-T)

-

Expertise & Experience: While higher-throughput kinetic solubility assays are common in early screening, they can often overestimate solubility and are highly dependent on the protocol (e.g., DMSO concentration, incubation time). The shake-flask method is chosen here because it provides the true equilibrium value, which is less ambiguous and more relevant for downstream formulation and biophysical modeling.[7]

-

Trustworthiness: This protocol is a self-validating system. The requirement to observe and confirm the presence of undissolved solid at the end of the equilibration period ensures that the solution has reached saturation. Performing the analysis in triplicate and quantifying with a high-specificity method like HPLC further ensures the reliability of the results.[6]

Materials & Equipment

-

Compound: 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride (solid, of known purity).

-

Solvents:

-

Deionized Water

-

Phosphate-Buffered Saline (PBS) at pH 7.4

-

0.1 N HCl (to simulate gastric pH)

-

Ethanol

-

-

Equipment:

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge capable of separating fine solids

-

Calibrated pipettes

-

HPLC system with a suitable detector (e.g., UV/Vis or MS)[8]

-

Syringe filters (e.g., 0.22 µm PVDF), if filtration is used instead of centrifugation.

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride to a series of vials. A general guideline is to add approximately 5-10 mg of the compound to 1 mL of the selected solvent. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of each test solvent into the vials containing the solid compound. Prepare each solvent condition in triplicate to assess variability.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance). Agitate the samples for a minimum of 48 hours to ensure equilibrium is reached.[9] A preliminary time-to-equilibrium study can be conducted by taking measurements at 24, 48, and 72 hours to confirm that the concentration has plateaued.[6]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution.

-

Recommended Method (Centrifugation): Centrifuge the vials at a high speed (e.g., >10,000 g) for 15-20 minutes to pellet the excess solid.

-

Alternative (Filtration): Carefully filter the suspension using a syringe filter. Causality Note: Be aware that filtration may lead to underestimation of solubility if the compound adsorbs to the filter material.[7] It is crucial to first validate the filter for non-binding properties with a known concentration of the compound.

-

-

Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Determine the concentration of the dissolved compound using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations. HPLC is preferred over simple UV spectroscopy as it can distinguish the analyte from any potential impurities or degradation products.[7]

-

Data Analysis: Calculate the solubility as the mean ± standard deviation of the triplicate measurements. Express the results in units such as mg/mL or mmol/L.

The following diagram visualizes the described experimental workflow.

Caption: Experimental workflow for the Shake-Flask Solubility Assay.

Data Presentation

Quantitative solubility data should be organized into a clear and concise table. The following serves as a template for reporting experimentally determined values.

| Solvent System | Temperature (°C) | pH (if applicable) | Mean Solubility (mg/mL) | Std. Deviation (mg/mL) | Molar Solubility (mol/L) |

| Deionized Water | 25 | ~6-7 | Experimental Value | Experimental Value | Calculated Value |

| PBS | 25 | 7.4 | Experimental Value | Experimental Value | Calculated Value |

| 0.1 N HCl | 25 | 1.0 | Experimental Value | Experimental Value | Calculated Value |

| Ethanol | 25 | N/A | Experimental Value | Experimental Value | Calculated Value |

| Deionized Water | 37 | ~6-7 | Experimental Value | Experimental Value | Calculated Value |

| PBS | 37 | 7.4 | Experimental Value | Experimental Value | Calculated Value |

Conclusion

References

-

ResearchGate. (2025, August 10). Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of carbohydrazide. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Retrieved from [Link]

-

PubChem. (n.d.). (2,2-Dimethylpropyl)hydrazine dihydrochloride. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2023). STUDY OF MOLECULAR INTERACTIONS OF SUBSTITUTED 2-OXO-2-H-CHROMENE-3-CARBOHYDRAZIDE DERIVATIVES IN BINARY SOLVENTS USING ULTRASON. Retrieved from [Link]

-

Siggia, S. (n.d.). The Determination of Hydrazino–Hydrazide Groups. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethylcyclopropanecarbohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

-

PubMed. (2014). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,2-Dimethylcyclopropanecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]

- 3. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbohydrazide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

Abstract

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a unique chemical entity belonging to the carbohydrazide class of compounds. While direct, in-depth research on the specific mechanism of action of this molecule is not extensively documented in publicly available literature, this guide synthesizes information from related compounds and the broader chemical family to propose a putative mechanism and outline a comprehensive research framework for its elucidation. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic or biological activities of novel carbohydrazide derivatives.

Introduction and Chemical Profile

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a solid organic compound with the chemical formula C6H13ClN2O and a molecular weight of 164.63 g/mol . Its structure features a rigid 2,2-dimethylcyclopropane ring linked to a carbohydrazide functional group (-CONHNH2), and it is supplied as a hydrochloride salt.

The carbohydrazide moiety is a cornerstone of numerous pharmacologically active molecules.[1][2] This functional group is known to be a versatile scaffold in medicinal chemistry, contributing to a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3] The cyclopropane ring, a three-membered carbocycle, introduces conformational rigidity and unique stereochemical properties to the molecule, which can significantly influence its interaction with biological targets.

Putative Mechanism of Action: An Evidence-Based Hypothesis

Given the limited direct data on 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride, we can infer a potential mechanism of action by examining the bioactivities of structurally related compounds and the known pharmacology of the hydrazide functional group.

Inhibition of Enzymes

A prominent mechanism for many hydrazide-containing compounds is the inhibition of specific enzymes. The hydrazide group can act as a nucleophile or a chelating agent, interacting with key residues or metal ions within an enzyme's active site.

-

Potential Target: Dehydropeptidase-I (DHP-I) : The structurally similar (S)-(+)-2,2-dimethylcyclopropane carboxylic acid is a key intermediate in the synthesis of Cilastatin, a known inhibitor of dehydropeptidase-I.[4] DHP-I is a renal enzyme that metabolizes and inactivates certain antibiotics, such as imipenem. It is plausible that 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride could exhibit similar inhibitory activity against DHP-I or other metalloenzymes.

Modulation of Histamine Receptors

The hydrochloride salt form of this compound suggests it may interact with targets that recognize charged molecules, such as neurotransmitter or hormone receptors. Histamine receptors, particularly the H2 receptor, are a potential target class.

-

H2 Receptor Antagonism : H2 receptor antagonists are used to decrease gastric acid secretion by blocking the action of histamine on parietal cells in the stomach.[5][6] These antagonists typically contain a heterocyclic ring and a flexible side chain with a polar, charged group. While 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride does not possess the canonical structure of classical H2 blockers, its hydrochloride salt and nitrogen-containing hydrazide group could potentially allow for interaction with the H2 receptor binding pocket.

Plant Growth Regulation

Derivatives of 2,2-dimethyl-cyclopropane carboxylic acid have been investigated for their effects on plant growth, exhibiting herbicidal and fungicidal activities.[4] Plant growth regulators often act by interfering with the biosynthesis or signaling of plant hormones like gibberellins.[7][8][9][10] This suggests a potential application and a distinct mechanism of action in the agricultural sciences.

Proposed Signaling Pathway

Based on the hypothesis of H2 receptor antagonism, the following signaling pathway could be modulated by 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

Caption: Hypothesized H2 Receptor Antagonism Pathway.

Experimental Protocols for Mechanistic Elucidation

To investigate the proposed mechanisms of action, a systematic experimental approach is required. The following protocols provide a framework for these studies.

Enzyme Inhibition Assays

Objective: To determine if 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride inhibits the activity of dehydropeptidase-I.

Methodology:

-

Enzyme Source: Recombinant human DHP-I.

-

Substrate: A suitable chromogenic or fluorogenic substrate for DHP-I.

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at physiological pH.

-

Test Compound Preparation: Prepare a stock solution of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride in a suitable solvent (e.g., water or DMSO) and create a serial dilution.

-

Assay Procedure:

-

In a 96-well plate, add the DHP-I enzyme to the assay buffer.

-

Add the serially diluted test compound or vehicle control.

-

Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Caption: Workflow for Enzyme Inhibition Assay.

Receptor Binding Assays

Objective: To determine if 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride binds to the histamine H2 receptor.

Methodology:

-

Receptor Source: Cell membranes prepared from cells overexpressing the human H2 receptor.

-

Radioligand: A radiolabeled H2 receptor antagonist (e.g., [3H]-Tiotidine).

-

Assay Buffer: Prepare a suitable binding buffer.

-

Test Compound Preparation: Prepare a stock solution and serial dilutions of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

-

Assay Procedure:

-

In a 96-well filter plate, combine the cell membranes, radioligand, and serially diluted test compound or vehicle control.

-

Incubate at room temperature for a defined period to allow binding to reach equilibrium.

-

Separate bound from unbound radioligand by rapid filtration through the filter plate.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Determine the specific binding at each concentration of the test compound. Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Cell-Based Functional Assays

Objective: To determine if 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride can antagonize histamine-induced signaling in cells.

Methodology:

-

Cell Line: A cell line endogenously or recombinantly expressing the H2 receptor (e.g., HEK293 cells transfected with the H2 receptor).

-

Stimulant: Histamine.

-

Readout: Measurement of intracellular cyclic AMP (cAMP) levels.

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serially diluted 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride or vehicle control for a defined period.

-

Stimulate the cells with a fixed concentration of histamine (e.g., the EC80 concentration).

-

After stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

-

-

Data Analysis: Plot the cAMP response against the log of the test compound concentration to determine the IC50 value for the antagonism of the histamine response.

Quantitative Data Summary

As there is no publicly available quantitative data for the biological activity of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride, the following table is presented as a template for organizing data obtained from the proposed experimental protocols.

| Assay Type | Target | Parameter | Result |

| Enzyme Inhibition | Dehydropeptidase-I | IC50 | To be determined |

| Receptor Binding | Histamine H2 Receptor | Ki | To be determined |

| Cell-Based Functional | Histamine H2 Receptor | IC50 (cAMP) | To be determined |

Conclusion

While the precise mechanism of action of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride remains to be definitively elucidated, this guide provides a scientifically grounded framework for its investigation. Based on the known activities of its chemical class and structurally related molecules, promising avenues for research include its potential as an enzyme inhibitor or a histamine receptor modulator. The experimental protocols detailed herein offer a clear path forward for researchers to uncover the biological activities and therapeutic potential of this novel compound.

References

-

A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Available from: [Link]

-

compound 2 [PMID: 31932225] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

-

Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchGate. Available from: [Link]

-

Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchGate. Available from: [Link]

-

Synthesis and Biological Activity of 3-- 2,2-Dimethyl-Cyclopropane Carboxylic Phosphorates. Available from: [Link]

-

2,2-Dimethylcyclopropanecarbohydrazide | C6H12N2O | CID 45791213 - PubChem - NIH. Available from: [Link]

-

Using Plant Growth Regulators on Containerized Herbaceous Perennials. Available from: [Link]

-

PLANT GROWTH REGULATORS FOR FINE TURF Bert McCarty. Available from: [Link]

-

Overview of plant growth regulators for greenhouse production. Available from: [Link]

-

A new growth regulator for greenhouse plants - California Agriculture. Available from: [Link]

-

2,2-dimethylcyclopropane-1-carboximidamide hydrochloride (C6H12N2) - PubChemLite. Available from: [Link]

-

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available from: [Link]

-

View MeSH Trace. Available from: [Link]

-

H2 Blockers - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

-

What is the mechanism of Histamine Dihydrochloride? - Patsnap Synapse. Available from: [Link]

-

How do H2RA's Work? (EASY Pharmacology) - YouTube. Available from: [Link]

-

GI pharmacology: Antacids & H2 blockers - YouTube. Available from: [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Using Plant Growth Regulators on Containerized Herbaceous Perennials | VCE Publications | Virginia Tech [pubs.ext.vt.edu]

- 8. media.clemson.edu [media.clemson.edu]

- 9. californiaagriculture.org [californiaagriculture.org]

- 10. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]

The 2,2-Dimethylcyclopropane Moiety: A Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2,2-Dimethylcyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and evaluation of 2,2-dimethylcyclopropane derivatives. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

The cyclopropane ring, particularly the gem-dimethyl substituted variant, is a highly valuable structural motif in modern drug discovery.[1][2] Its significance stems from a unique combination of stereoelectronic properties that can profoundly influence the pharmacological profile of a molecule.

-

Conformational Rigidity: The three-membered ring is inherently rigid. Incorporating this moiety into a larger molecule can lock it into a specific, bioactive conformation, which can lead to enhanced binding affinity and selectivity for its biological target.[1] This is a critical strategy for optimizing ligand-receptor interactions.

-

Metabolic Stability: The carbon-carbon bonds within the cyclopropane ring are exceptionally robust and less susceptible to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[1] The presence of the gem-dimethyl groups further enhances this stability by providing steric hindrance against enzymatic attack. This often translates to an improved pharmacokinetic profile, including a longer half-life in vivo.

-

Modulation of Physicochemical Properties: The cyclopropane group can alter key properties such as lipophilicity and aqueous solubility. This allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to achieve the desired balance for oral bioavailability and target tissue distribution.[1]

The strategic introduction of the 2,2-dimethylcyclopropane unit is therefore a powerful tool for lead optimization, transforming molecules with promising in vitro activity into viable clinical candidates.

Synthetic Pathways to 2,2-Dimethylcyclopropane Derivatives

The synthesis of these derivatives is well-established, with several reliable methods available. The choice of a specific route depends on the starting materials, desired stereochemistry, and functional group tolerance. A common and industrially relevant approach starts from readily available materials like isopentenoic acid (also known as 3-methylbut-2-enoic acid).[3][4]

A generalized synthetic workflow is depicted below.

Caption: Generalized workflow for synthesizing 2,2-dimethylcyclopropane derivatives.

Core Experimental Protocol: Cyclopropanation

This protocol outlines a common method for creating the core 2,2-dimethylcyclopropane ring structure from an esterified precursor.[4] The causality behind this choice lies in its efficiency and use of relatively inexpensive reagents, making it suitable for scalable synthesis.

Objective: To synthesize 2,2-dimethylcyclopropane methyl carboxylate from methyl isopentenoate.

Materials:

-

Methyl isopentenoate

-

Zinc powder (Zn)

-

Copper(I) chloride (CuCl)

-

Dibromomethane (CH₂Br₂)

-

Acetyl chloride

-

Diethyl ether (anhydrous)

-

Saturated ammonium chloride solution (NH₄Cl)

-

10% Sodium hydroxide solution (NaOH)

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reactor Setup: In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, add zinc powder (4.0 eq) and copper(I) chloride (0.4 eq).

-

Initiation: Add dibromomethane (1.0 eq) and diethyl ether. While stirring, slowly add a catalytic amount of acetyl chloride. The acetyl chloride activates the zinc, which is crucial for the subsequent reaction.

-

Warming: Gently warm the mixture to approximately 45-50°C. A change in the color of the reaction mixture indicates the formation of the active zinc-copper couple.

-

Substrate Addition: In the dropping funnel, prepare a solution of methyl isopentenoate (1.0 eq) in diethyl ether. Add this solution dropwise to the reaction flask at a rate that maintains a gentle reflux.

-

Reagent Addition: Concurrently, add a solution of dibromomethane (2.0 eq) in diethyl ether from a separate dropping funnel. The reaction is exothermic and addition should be controlled to maintain the temperature.

-

Reaction Time: After the addition is complete, continue to stir the reaction for 3 hours at the same temperature.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated ammonium chloride solution to dissolve the unreacted zinc and zinc salts.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, washed with 10% NaOH solution and then with brine until neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be used in the next step (hydrolysis) without further purification.[4]

Spectrum of Biological Activities

Derivatives of 2,2-dimethylcyclopropane exhibit a wide range of biological activities, making them attractive for various therapeutic and agricultural applications.[2][5]

Antimicrobial and Antifungal Activity

A significant area of research has focused on amide derivatives containing the cyclopropane moiety. These compounds have been evaluated in vitro against a panel of clinically relevant bacteria and fungi.[6]

Mechanism Insight: While the exact mechanism is not fully elucidated for all derivatives, the rigid cyclopropane scaffold likely orients the amide and aryl groups in a conformation that is optimal for interaction with microbial targets, such as enzymes involved in cell wall synthesis or protein synthesis.

Data Summary: The following table summarizes the Minimum Inhibitory Concentration (MIC₈₀) values for selected amide derivatives, demonstrating their activity spectrum.[6][7]

| Compound ID | Test Organism | Gram Stain | Type | MIC₈₀ (μg/mL) |

| F5 | Staphylococcus aureus | Positive | Bacterium | 64 |

| Escherichia coli | Negative | Bacterium | 128 | |

| Candida albicans | N/A | Fungus | 64 | |

| F9 | Staphylococcus aureus | Positive | Bacterium | 32 |

| Escherichia coli | Negative | Bacterium | 32 | |

| F31 | Escherichia coli | Negative | Bacterium | 64 |

| F53 | Staphylococcus aureus | Positive | Bacterium | 32 |

| Escherichia coli | Negative | Bacterium | 128 | |

| Ciprofloxacin | E. coli / S. aureus | N/A | Bacterium | 2 |

| Fluconazole | Candida albicans | N/A | Fungus | N/A |

Data sourced from multiple studies for illustrative purposes. Ciprofloxacin and Fluconazole are positive controls.[6]

Enzyme Inhibition: The Case of Cilastatin

One of the most prominent examples of a 2,2-dimethylcyclopropane derivative in clinical use is Cilastatin . (S)-(+)-2,2-dimethylcyclopropane carboxylic acid is a key intermediate in its synthesis.[3]

Cilastatin is an inhibitor of dehydropeptidase-I, a renal enzyme that degrades the antibiotic imipenem. By co-administering Cilastatin with imipenem, the antibiotic's metabolic inactivation is prevented, leading to higher and more sustained plasma concentrations. This is a classic example of using a specific inhibitor to enhance the efficacy of another drug.[3]

Anticancer and Cytotoxic Potential

Derivatives based on natural product scaffolds, such as dehydrozingerone, and incorporating a cyclopropyl group have shown promising cytotoxic activity against various cancer cell lines.[7]

Mechanism Insight: The strained three-membered ring can act as a latent reactive group. In the cellular environment, it may undergo ring-opening, leading to covalent modification of key biological macromolecules like DNA or enzymes, ultimately triggering apoptosis. Alternatively, the rigid structure can enhance non-covalent binding to protein targets involved in cell proliferation signaling pathways.[7]

Caption: Putative mechanisms of action for anticancer cyclopropane derivatives.

Herbicidal and Fungicidal Activities

Thiourea derivatives of 2,2-dimethylcyclopropane carboxylic acid have been synthesized and tested for agricultural applications. Preliminary biological assays indicate that specific compounds possess excellent herbicidal and fungicidal activity, highlighting the versatility of this chemical scaffold beyond human therapeutics.[3]

Standardized Protocols for Biological Evaluation